3,4,5-Trihydroxybenzhydrazide

Description

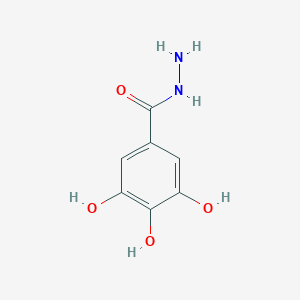

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCVSPDPLQWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343861 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-85-4 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5782-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4,5-Trihydroxybenzhydrazide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a chemical compound derived from gallic acid, a naturally occurring polyphenol. This guide provides an in-depth overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and a review of its applications, particularly as a crucial intermediate in the development of novel therapeutic agents. Its derivatives have shown significant promise in various pharmacological areas, including enzyme inhibition and the modulation of key cellular signaling pathways.

Core Physicochemical Properties

This compound is a solid, off-white compound. Its core properties are summarized in the table below, providing a quantitative look at its key physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| CAS Number | 5782-85-4 | [1] |

| Melting Point | 295-298°C | [2] |

| Density | 1.64 g/cm³ | [2] |

| Appearance | White to off-white solid | [2] |

| LogP | -0.3 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Polar Surface Area | 116 Ų | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from a derivative of gallic acid, such as methyl 3,4,5-trihydroxybenzoate (methyl gallate), through a reaction with hydrazine hydrate.[2] This foundational reaction is a gateway to producing a wide array of derivatives.

Experimental Protocol: Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound from methyl gallate.

Materials:

-

Methyl 3,4,5-trihydroxybenzoate (methyl gallate)

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

A mixture of methyl 3,4,5-trihydroxybenzoate, hydrazine hydrate (5 mL), and methanol (15 mL) is placed in a round-bottom flask.[2]

-

The mixture is heated under reflux for 6 hours.[2]

-

After the reflux period, the excess hydrazine and methanol are evaporated under reduced pressure.[2]

-

The resulting crude product is then recrystallized from methanol to yield pure this compound.[2]

Experimental Protocol: Synthesis of 3,4,5-Trihydroxybenzohydrazone Derivatives

This compound serves as a key intermediate for the synthesis of various hydrazone derivatives, which have demonstrated a range of biological activities.

Materials:

-

This compound

-

Substituted aromatic or heteroaromatic aldehydes

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve this compound (1.1 mmol) in absolute ethanol (2 mL) in a round-bottom flask.[3]

-

In a separate container, dissolve the desired aldehyde (1.0 mmol) in absolute ethanol (2 mL).[3]

-

Add the aldehyde solution dropwise to the this compound solution with continuous stirring.[3]

-

A single drop of acetic acid can be added as a catalyst.[3]

-

The reaction mixture is then refluxed for approximately 3 hours, during which a precipitate typically forms.[3]

-

After cooling, the solid product is collected by filtration, washed with cold ethanol, and air-dried.[3]

Biological Activities and Drug Development Applications

While this compound is a stable intermediate, its derivatives, particularly the hydrazones, are of significant interest to drug development professionals due to their broad spectrum of biological activities.

| Biological Activity | Key Findings | Reference(s) |

| Urease Inhibition | Derivatives showed potent urease inhibition, with some compounds exhibiting competitive or mixed-type inhibition. The IC₅₀ values were comparable to the standard inhibitor, thiourea. | [2][4] |

| Antioxidant Activity | As a derivative of gallic acid, a known antioxidant, its acylhydrazone derivatives also exhibit strong antioxidant and radical scavenging properties. | [3][5] |

| Anti-inflammatory | A benzylidene derivative of 3,4,5-trihydroxybenzohydrazide was found to protect against DSS-induced colitis in mice by inhibiting the NFκB/IL-6/STAT3 signaling pathway. | [6] |

| Antimicrobial | Hydrazone derivatives have shown significant antibacterial and antifungal activities against a range of pathogens. | [7] |

| Anticancer | Galloyl hydrazide derivatives have demonstrated antiproliferative activity against various cancer cell lines, including ovarian (OVCAR-3) and breast (MCF-7) cancer. | [8] |

Mechanism of Action: Anti-inflammatory Effects

One of the notable biological activities of a this compound derivative is its anti-inflammatory effect, which has been linked to the inhibition of the NFκB/IL-6/STAT3 signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases, including inflammatory bowel disease (IBD) and certain cancers.

The derivative, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide, was shown to effectively mitigate the symptoms of dextran sulfate sodium (DSS)-induced colitis in mice.[6] This effect was attributed to its ability to interfere with the inflammatory cascade driven by NFκB, which in turn reduces the production of the pro-inflammatory cytokine IL-6 and subsequent activation of the STAT3 transcription factor.[6]

Conclusion

This compound is a versatile and valuable compound in medicinal chemistry and drug development. Its straightforward synthesis from gallic acid derivatives makes it an accessible building block for creating extensive libraries of bioactive molecules. The diverse pharmacological activities exhibited by its hydrazone derivatives, ranging from enzyme inhibition to the modulation of critical inflammatory pathways, underscore its potential for the development of new therapeutic agents. Further research into the structure-activity relationships of its derivatives will likely uncover even more potent and selective compounds for a variety of disease targets.

References

- 1. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Gallic Hydrazide for Researchers and Drug Development Professionals

Introduction: Gallic hydrazide, also known as 3,4,5-trihydroxybenzohydrazide, is a chemical intermediate derived from gallic acid, a naturally occurring phenolic compound. Possessing a unique molecular structure that combines the antioxidant properties of a galloyl group with the reactive potential of a hydrazide moiety, gallic hydrazide has emerged as a significant building block in medicinal chemistry. It serves as a precursor for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives that exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of gallic hydrazide, including its chemical and physical properties, synthesis protocols, and a detailed exploration of its biological activities, with a focus on its antioxidant and anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Gallic hydrazide is a stable, off-white crystalline solid. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3,4,5-Trihydroxybenzohydrazide | |

| Synonyms | Galloyl hydrazide, Gallic acid hydrazide | |

| CAS Number | 5782-85-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 184.15 g/mol | [1][2][3][4][5] |

| Melting Point | 294-298 °C | [3] |

| Appearance | Off-white fine powdered solid | [6] |

| Solubility | Soluble in methanol and ethanol. | [1][5][7] |

Synthesis of Gallic Hydrazide

Gallic hydrazide is primarily synthesized from gallic acid esters, most commonly methyl gallate or ethyl gallate, through a reaction with hydrazine hydrate. Both conventional heating and microwave-assisted methods have been reported, with the latter offering advantages in terms of reduced reaction time and improved yield.

Conventional Synthesis Protocol

This protocol describes the synthesis of gallic hydrazide from methyl 3,4,5-trihydroxybenzoate (methyl gallate) using conventional heating.

Materials:

-

Methyl 3,4,5-trihydroxybenzoate

-

Hydrazine hydrate (80-95%)

-

Methanol or Ethanol

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 3,4,5-trihydroxybenzoate in methanol or ethanol.[1]

-

To this solution, add an excess of hydrazine hydrate. A typical molar ratio of methyl gallate to hydrazine hydrate is 1:5.[7]

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically carried out for 4-6 hours.[1][8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product often precipitates out of the solution upon cooling. If not, the excess solvent and hydrazine hydrate can be removed under reduced pressure using a rotary evaporator.[1][8]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol or hexane to remove any unreacted starting materials and impurities.[7]

-

Recrystallize the crude product from methanol or ethanol to obtain pure, crystalline gallic hydrazide.[1][8]

-

Dry the purified product under vacuum. A typical yield for this method is around 92%.[1][8]

Microwave-Assisted Synthesis

A greener, solvent-free, one-pot microwave-assisted synthesis from gallic acid has also been developed, offering a significant reduction in reaction time and heating power.[6]

Biological Activities and Experimental Protocols

Gallic hydrazide and its derivatives have been shown to possess a range of biological activities, with their antioxidant and anticancer properties being the most extensively studied.

Antioxidant Activity

The antioxidant activity of gallic hydrazide is attributed to the presence of the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals.

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[2]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[2][9][10]

Experimental Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.[2]

-

Sample Preparation: Prepare a stock solution of gallic hydrazide in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations (e.g., 3.9 to 250 µM).[2]

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add 0.5 mL of each sample dilution.[2]

-

Add 1 mL of the 0.1 mM DPPH solution to each well.[2]

-

Prepare a blank containing the solvent and the DPPH solution.

-

Prepare a control containing the solvent only.

-

Shake the mixture vigorously and incubate in the dark at room temperature for 30-60 minutes.[2]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[2][9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

The ABTS assay is another widely used method for assessing antioxidant activity.

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•⁺ radical, causing the color to fade. This decolorization is measured spectrophotometrically at 734 nm.[11][12]

Experimental Protocol:

-

Preparation of ABTS•⁺ radical solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[12]

-

-

Preparation of ABTS working solution: Dilute the ABTS•⁺ radical solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Sample Preparation: Prepare serial dilutions of gallic hydrazide as described for the DPPH assay.

-

Assay Procedure:

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Anticancer Activity

Gallic hydrazide has demonstrated significant antiproliferative activity against various human cancer cell lines.

Quantitative Data on Antiproliferative Activity of Gallic Hydrazide:

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| MCF-7 | Breast | 0.85 | [13] |

| NCI/ADR-RES | Multiple Drug-Resistant Breast | 0.91 | [13] |

| OVCAR-3 | Ovarian | 0.88 | [13] |

| K-562 | Leukemia | < 5.54 | [13] |

| U251 | Glioblastoma | < 5.54 | [13] |

| NCI-H460 | Non-Small Cell Lung | < 5.54 | [13] |

| PC-3 | Prostate | < 5.54 | [13] |

| HT29 | Colon | < 5.54 | [13] |

| RPMI-8226 | Multiple Myeloma | < 5.54 | [13] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6][15]

-

Compound Treatment: Treat the cells with various concentrations of gallic hydrazide and incubate for a specified period (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 25 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[14][15]

-

Formazan Solubilization: Remove the MTT-containing medium and add 50-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6][15][16]

-

Measurement: Shake the plate gently to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]

-

Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve. % Viability = (Absorbance_sample / Absorbance_control) x 100[6]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by gallic hydrazide in cancer cells are still under investigation, studies on its parent compound, gallic acid, provide valuable insights into potential mechanisms of action.

Potential Anticancer Mechanisms (Inferred from Gallic Acid)

Research on gallic acid has revealed its involvement in multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[17][18] It is plausible that gallic hydrazide may exert its anticancer effects through similar mechanisms, a hypothesis that warrants further experimental validation.

Potential Signaling Pathways Modulated by Gallic Acid:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Gallic acid has been shown to modulate the MAPK signaling cascade, which plays a crucial role in cell growth and survival.[19]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Gallic acid can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, thereby promoting apoptosis in cancer cells.[19][20]

-

JAK/STAT3 (Janus kinase/signal transducer and activator of transcription 3) Pathway: Studies have indicated that gallic acid can suppress the JAK/STAT3 signaling pathway, which is often constitutively active in many cancers and contributes to tumor growth and progression.

-

Mitochondrial Respiration: Recent studies on gallic acid have shown that it can inhibit mitochondrial respiration in chronic myeloid leukemia cells, leading to reduced cell viability.[21]

The following diagram illustrates the potential signaling pathways that may be influenced by gallic hydrazide, based on the known mechanisms of gallic acid.

Caption: Hypothesized signaling pathways of gallic hydrazide based on gallic acid.

Conclusion and Future Directions

Gallic hydrazide is a versatile and biologically active molecule with significant potential in the field of drug discovery. Its straightforward synthesis and potent antioxidant and anticancer activities make it an attractive scaffold for the development of novel therapeutic agents. While a substantial body of research exists on its synthesis and in vitro activities, further studies are warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates in cancer cells. In vivo studies are also crucial to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models. The development of gallic hydrazide-based derivatives with enhanced potency and selectivity remains a promising avenue for future research. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing compound.

References

- 1. Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemcom.com [echemcom.com]

- 7. 3,4,5-Trihydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. MTT Assay [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. Gallic acid: prospects and molecular mechanisms of its anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gallic acid suppresses inflammation and oxidative stress through modulating Nrf2-HO-1-NF-κB signaling pathways in elastase-induced emphysema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Gallic Acid Enhances the Efficacy of BCR::ABL1 Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia through Inhibition of Mitochondrial Respiration and Modulation of Oncogenic Signaling Pathways [mdpi.com]

An In-depth Technical Guide to 3,4,5-Trihydroxybenzhydrazide

This guide provides a comprehensive overview of 3,4,5-Trihydroxybenzhydrazide, also known as gallic hydrazide, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, synthesis protocols, and potential applications.

Chemical Identity and Structure

This compound is a hydrazide derivative of gallic acid.[1][2] It possesses a benzene ring substituted with three hydroxyl groups and a hydrazide functional group, which imparts it with versatile chemical properties and a wide range of biological activities.[2][3]

IUPAC Name: 3,4,5-trihydroxybenzohydrazide[4] Synonyms: Gallic hydrazide, 3,4,5-Trihydroxybenzohydrazide[4][5] CAS Number: 5782-85-4[4][5]

The fundamental chemical identifiers are provided in the table below:

| Identifier | Value |

| Molecular Formula | C₇H₈N₂O₄[3][4][5] |

| InChI | InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13)[4] |

| InChIKey | FBCVSPDPLQWYJV-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN[4] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 184.15 g/mol | [3][4][5] |

| Melting Point | 295-298 °C | [3][6] |

| Density | 1.64 g/cm³ | [3][6] |

| XLogP3-AA | -0.3 | [4] |

| Hydrogen Bond Donor Count | 5 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 184.04840674 Da | [4] |

| Topological Polar Surface Area | 115.81 Ų | [5] |

Synthesis and Experimental Protocols

This compound is typically synthesized from gallic acid or its esters.[1][6][7][8][9] The general synthetic approach involves the reaction of a gallic acid ester (such as methyl gallate or ethyl gallate) with hydrazine hydrate.[6][7][8][9][10]

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Ethanol (absolute)[1]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve methyl gallate in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution dropwise while stirring continuously.[7]

-

The reaction mixture is then heated to reflux for approximately 3-9 hours.[1][11]

-

Upon completion of the reaction, which can be monitored by thin-layer chromatography, the mixture is cooled to room temperature.

-

The resulting precipitate of this compound is collected by filtration.[1]

-

The solid is washed thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[1]

-

The purified product is then dried, for instance, by air-drying.[1]

A generalized workflow for the synthesis of this compound and its subsequent derivatization is depicted in the diagram below.

Caption: Synthesis workflow of this compound and its derivatives.

Applications in Research and Drug Development

This compound and its derivatives, particularly galloyl hydrazones, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as:

-

Anticancer agents: Studies have shown that these compounds exhibit cytotoxic activity against various cancer cell lines.[2][9]

-

Antioxidants: The phenolic hydroxyl groups contribute to their potent antioxidant properties.[8]

-

Enzyme inhibitors: Certain derivatives have shown excellent urease inhibition potential.[10]

-

Antimicrobial agents: They have also been investigated for their antibacterial and antifungal activities.[2]

The versatile structure of this compound allows for the synthesis of a wide array of derivatives, making it a valuable scaffold in the development of new therapeutic agents.[3]

The logical relationship for the therapeutic potential of this compound derivatives is outlined in the following diagram.

Caption: Therapeutic potential of this compound derivatives.

References

- 1. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. Cas 5782-85-4,this compound | lookchem [lookchem.com]

- 4. This compound | C7H8N2O4 | CID 592744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3,4,5-Trihydroxybenzohydrazide | CAS#:5782-85-4 | Chemsrc [chemsrc.com]

- 7. CN1951911B - Gallic acid acylhydrazone derivatives, preparation method and application - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN1951911A - Gallic acid acyl hydrazones derivative, its production method and uses - Google Patents [patents.google.com]

physical and chemical properties of 3,4,5-Trihydroxybenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trihydroxybenzhydrazide, a derivative of gallic acid, is a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities. The information is presented to support further research and development of this versatile compound.

Chemical and Physical Properties

This compound, also known as gallic acid hydrazide, possesses a unique molecular structure that underpins its chemical reactivity and biological functions. A summary of its key physical and chemical properties is provided below.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 3,4,5-trihydroxybenzohydrazide | [1] |

| Synonyms | This compound, Gallic hydrazide, Gallic acid hydrazone | [1] |

| CAS Number | 5782-85-4 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | 295-298 °C | [3][4] |

| Density | 1.64 g/cm³ | [3][4] |

| Solubility | Information not widely available, likely soluble in polar organic solvents. | |

| pKa | Data not readily available in searched literature. | |

| LogP | -0.5931 to 0.49810 | [2][3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrazinolysis of a gallic acid ester, such as methyl gallate.

Materials:

-

Methyl 3,4,5-trihydroxybenzoate (Methyl gallate)

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Ethanol

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of methyl-3,4,5-trihydroxybenzoate (e.g., 3.68 g, 20 mmol) in ethanol (75 ml) in a round-bottom flask, add hydrazine hydrate (e.g., 5.0 ml, 100 mmol).

-

The mixture is then refluxed for a period of 5 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield a solid crude product.

-

The resulting solid is washed with hexane to remove any non-polar impurities.

-

The purified this compound can be obtained with a high yield (typically around 87-92%).[5]

-

For further purification, the product can be recrystallized from methanol.

Characterization Protocols

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (DMSO-d₆):

-

Aromatic Protons (2H): A singlet is expected for the two equivalent aromatic protons.

-

-NH₂ Protons (2H): A broad singlet is anticipated for the primary amine protons.

-

-NH Proton (1H): A broad singlet is expected for the secondary amide proton.

-

-OH Protons (3H): Broad singlets are expected for the three phenolic hydroxyl groups. The chemical shifts of -NH and -OH protons are concentration and temperature-dependent and can exchange with D₂O.

-

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Expected Absorption Bands:

-

O-H stretching (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretching (amine and amide): Bands in the region of 3200-3400 cm⁻¹.

-

C=O stretching (amide I): A strong absorption band around 1650 cm⁻¹.

-

N-H bending (amide II): A band around 1550-1650 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (phenolic): Bands in the 1200-1300 cm⁻¹ region.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation (Electron Impact - EI):

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.

Expected Fragmentation:

-

Molecular Ion Peak [M]⁺: Expected at m/z 184.

-

Key Fragment Ions: Fragmentation may involve the loss of the hydrazide group, water, and other small neutral molecules. Common fragments would arise from the stable aromatic core.

Biological Activities and Signaling Pathways

This compound has demonstrated promising biological activities, primarily as a urease inhibitor and an antioxidant.

Urease Inhibition

Derivatives of this compound have been shown to be potent inhibitors of the enzyme urease. Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors of urease. This inhibitory action is significant as urease is a key virulence factor in several pathogenic bacteria, including Helicobacter pylori.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound confer significant antioxidant properties. It can act as a free radical scavenger through mechanisms such as Sequential Proton Loss Electron Transfer (SPLET) and Radical Adduct Formation (RAF). This activity is crucial in combating oxidative stress, which is implicated in numerous diseases.

Modulation of Cellular Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are emerging, research on the parent compound, gallic acid, and its derivatives suggests potential interactions with key cellular signaling cascades. These include the PI3K/Akt and MAPK pathways, which are critical in cell proliferation, survival, and inflammation. Furthermore, compounds with similar structures have been shown to activate the Nrf2 antioxidant response element (ARE) pathway, a master regulator of cellular defense against oxidative stress.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis, coupled with its potent biological activities as a urease inhibitor and antioxidant, makes it a valuable subject for further investigation. The detailed protocols and compiled data in this guide are intended to facilitate and inspire future research into the full potential of this compound in various biomedical applications.

References

- 1. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK and JAK-STAT signaling pathways are involved in the oxidative stress-induced decrease in expression of surfactant protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4,5-Trihydroxybenzhydrazide CAS number 5782-85-4

An In-Depth Technical Guide to 3,4,5-Trihydroxybenzhydrazide (CAS 5782-85-4)

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

This compound, also known as Galloyl Hydrazide, is a unique organic compound derived from gallic acid, a widely occurring plant phenolic acid. With the CAS number 5782-85-4, this molecule, possessing the chemical formula C₇H₈N₂O₄, integrates two critical pharmacophores: the 3,4,5-trihydroxyphenyl (galloyl) group and a hydrazide moiety (-C(=O)NHNH₂). This distinct architecture makes it more than just a simple derivative; it is a "privileged scaffold" in medicinal chemistry. The galloyl portion is renowned for its potent antioxidant and radical-scavenging properties, while the hydrazide group offers a versatile reactive handle for synthesizing a vast library of derivative compounds, such as hydrazones and various heterocycles.

This guide provides an in-depth exploration of this compound, moving beyond basic data to offer field-proven insights for researchers and drug development professionals. We will delve into its synthesis, elucidate its core biological activities, and present its applications as both a standalone bioactive agent and a critical intermediate in the discovery of novel therapeutics.

Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. These characteristics influence solubility, stability, storage, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 5782-85-4 | |

| Molecular Formula | C₇H₈N₂O₄ | |

| Molecular Weight | 184.15 g/mol | |

| Melting Point | 295-298 °C | |

| Density | 1.64 g/cm³ | |

| Appearance | White solid/powder | |

| Storage | 2–8 °C, under inert gas (Nitrogen or Argon) | |

| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)NN |

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE) should be used during handling.

Synthesis and Purification: From Precursor to Product

The most common and efficient synthesis of this compound involves the hydrazinolysis of a gallic acid ester. The choice of an ester, typically methyl gallate or ethyl gallate, as the starting material is a critical experimental design choice. It serves to activate the carboxyl group, making it more susceptible to nucleophilic attack by hydrazine hydrate, a reaction that would be inefficient if attempted with the less reactive parent carboxylic acid.

Workflow Diagram: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by melting point analysis and spectroscopy.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,4,5-trihydroxybenzoate (methyl gallate).

-

Solvent Addition: Add a suitable solvent, such as methanol or absolute ethanol, to dissolve the methyl gallate.

-

Reactant Addition: While stirring, add an excess of hydrazine hydrate to the solution. A molar excess of hydrazine is used to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The causality here is that the elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur.

-

Monitoring: Track the disappearance of the starting material (methyl gallate) using a suitable TLC system (e.g., ethyl acetate/hexane). The appearance of a new, more polar spot corresponding to the product indicates reaction progression.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble in the alcohol solvent than the starting ester, will often precipitate. The volume of the solvent can be reduced under vacuum to enhance precipitation.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold methanol to remove unreacted hydrazine hydrate and other impurities. The product can be further purified by recrystallization from methanol to yield a white crystalline solid.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point (295-298 °C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Core Biological Activities & Mechanistic Insights

The therapeutic potential of this compound stems from several key biological activities. Its structure is intrinsically linked to its function.

Antiproliferative and Cytotoxic Activity

Studies have demonstrated that this compound possesses significant antiproliferative activity against various human cancer cell lines. In one comprehensive study, it showed greater activity than many of its more complex derivatives, with GI₅₀ (concentration for 50% growth inhibition) values under 5.54 µM against all tested cell lines. It showed a particularly high inhibitory effect against ovarian cancer (OVCAR-3) cells, with a GI₅₀ value of ≤ 0.89 µM.

-

Mechanistic Insight: While the exact mechanism is multifaceted, the antiproliferative effects are linked to the pro-oxidant capability of the galloyl structure in the presence of transition metals like copper, often found at elevated levels in the tumor microenvironment. This can generate reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis in cancer cells. This represents a selective cytotoxicity, as normal cells are less susceptible to this ROS-mediated damage.

Potent Antioxidant and Radical Scavenging Activity

The 3,4,5-trihydroxy substitution pattern on the benzene ring is a classic and powerful antioxidant motif. This structure allows the compound to readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

-

Mechanistic Insight: The antioxidant capacity is primarily due to the formation of a stable semiquinone radical after the donation of a hydrogen atom. The stability of this radical is enhanced by resonance delocalization across the aromatic ring and the carbonyl group. This high reactivity towards radicals makes it an effective scavenger of species like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which are used in standard antioxidant assays.

Metal Chelating Properties

The compound acts as an effective chelating agent for various metal ions. This activity is attributed to both the catechol-like arrangement of the hydroxyl groups and the hydrazide functional group.

-

Mechanistic Insight: By sequestering redox-active metal ions such as Fe²⁺ and Cu²⁺, this compound can prevent their participation in Fenton-type reactions, which are a major source of highly destructive hydroxyl radicals in biological systems. This chelation contributes significantly to its overall antioxidant and cytoprotective effects.

Applications in Drug Discovery and Development

The true power of this compound in a drug development context lies in its dual role: as a bioactive molecule in its own right and, more importantly, as a versatile synthetic intermediate.

Workflow Diagram: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound as a scaffold.

Synthesis of Schiff Bases (Hydrazones)

The terminal -NH₂ group of the hydrazide is readily condensed with various aldehydes and ketones to form hydrazones (Schiff bases). This is one of the most powerful applications for generating chemical diversity. By simply changing the aldehyde or ketone, researchers can systematically modify the steric and electronic properties of the final molecule to optimize biological activity. Gallic acid hydrazones have been extensively studied and shown to possess enhanced antioxidant, antibacterial, and urease inhibition activities.

Protocol 2: General Synthesis of a 3,4,5-Trihydroxybenzhydrazone Derivative

This protocol describes a robust method for creating a library of derivatives for structure-activity relationship (SAR) studies.

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.

-

Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide's terminal nitrogen. This is a key mechanistic step for efficient condensation.

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone product often precipitates from the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and air-dry. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed if higher purity is required.

-

Validation: Characterize the final product using ¹H NMR, mass spectrometry, and FT-IR to confirm the formation of the C=N imine bond and the presence of the desired structural features.

Precursor for Heterocyclic Synthesis

Beyond simple hydrazones, the hydrazide moiety is a key precursor for constructing important five-membered heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic systems are prevalent in many approved drugs and are known to confer a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. For example, reacting the hydrazide with carbon disulfide in a basic medium leads to the formation of an oxadiazole-thione intermediate, a gateway to a variety of potent bioactive molecules.

Standardized Bioactivity Assessment

To ensure data comparability and trustworthiness, standardized assays are crucial. For a compound whose primary characteristic is antioxidant activity, the DPPH radical scavenging assay is a fundamental and reliable method.

Protocol 3: DPPH Radical Scavenging Antioxidant Assay

This assay provides a quantitative measure (IC₅₀ or TEAC) of the compound's ability to act as a free radical scavenger.

-

Reagent Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that its absorbance at 517 nm is approximately 1.0.

-

Assay Setup (96-well plate format):

-

Prepare a serial dilution of the test compound stock solution.

-

In each well, add a small volume (e.g., 20 µL) of the compound dilution (or a standard like Trolox).

-

Add the DPPH working solution (e.g., 180-200 µL) to each well to initiate the reaction.

-

Include a blank control (solvent only) and a negative control (solvent + DPPH solution).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The antioxidant compound donates a hydrogen atom to the purple DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is directly proportional to the scavenging activity.

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). This provides a quantitative measure of antioxidant potency.

Conclusion

This compound (CAS 5782-85-4) is a molecule of significant scientific interest, grounded in the potent bioactivity of its galloyl core and the synthetic flexibility of its hydrazide functional group. It has demonstrated notable antiproliferative and antioxidant activities, making it a valuable compound for direct investigation. More profoundly, its role as a key building block enables the rapid and efficient generation of diverse chemical libraries of hydrazones and heterocyclic derivatives. This dual functionality secures its place as a privileged scaffold in modern drug discovery, offering a robust platform for developing next-generation therapeutic agents. The protocols and insights provided in this guide are designed to empower researchers to harness the full potential of this versatile compound in their development pipelines.

Galloyl Hydrazide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of galloyl hydrazide, a versatile chemical intermediate renowned for its significant biological activities. Since its initial synthesis, derived from the naturally abundant gallic acid, galloyl hydrazide has emerged as a privileged scaffold in medicinal chemistry. Its potent antioxidant, anticancer, and antimicrobial properties have prompted extensive research into its therapeutic potential. This guide details the historical evolution of its synthesis, from conventional heating methods to modern microwave-assisted green chemistry protocols. Key experimental methodologies are described in detail, and quantitative data on its physicochemical properties and biological efficacy are systematically presented in tabular format. Furthermore, this paper elucidates the primary mechanism of its anticancer action—ribonucleotide reductase inhibition—through schematic diagrams, offering a foundational resource for professionals engaged in drug discovery and development.

The Genesis of Galloyl Hydrazide: Discovery and Synthesis

The history of galloyl hydrazide (3,4,5-trihydroxybenzohydrazide) is intrinsically linked to the broader exploration of hydrazides as valuable synthons in organic and medicinal chemistry. While the first hydrazides were reported in the late 19th century, the specific timeline for the initial synthesis of the galloyl variant is less defined in seminal literature, often appearing as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its importance stems from the combination of a reactive hydrazide moiety and the 3,4,5-trihydroxyphenyl (galloyl) group, a well-established antioxidant pharmacophore derived from gallic acid.[3]

Early synthetic routes were often characterized by long reaction times and the use of organic solvents.[4] However, significant advancements have led to more efficient and environmentally benign protocols. The synthesis of galloyl hydrazide has been described as challenging and lacking standardization in historical literature, prompting modern efforts to establish reliable and reproducible methods.[3][4][5]

Synthetic Evolution: From Conventional to Green Chemistry

Two primary methodologies have been established for the synthesis of galloyl hydrazide: a traditional conventional heating method and a modern, microwave-assisted green chemistry approach.

-

Conventional Synthesis: This classical approach typically begins with the esterification of gallic acid to form an alkyl gallate (e.g., methyl gallate or ethyl gallate).[6][7] The resulting ester is then refluxed with hydrazine hydrate, leading to the formation of galloyl hydrazide.[6][8] This method, while effective, often requires extended reaction times and the use of solvents like methanol or ethanol.[6][8]

-

Microwave-Assisted Green Synthesis: A significant improvement in the synthesis was developed by A.M. Rabie, involving a one-pot, solvent-free, microwave-assisted reaction directly from gallic acid and hydrazine hydrate.[5][7][9] This method dramatically reduces reaction time from hours to minutes, increases yield, and aligns with the principles of green chemistry by eliminating the need for polluting solvents.[4][5]

Physicochemical Characteristics

Galloyl hydrazide presents as an off-white, fine powdered solid.[5] Its key physicochemical properties are summarized in the table below, providing essential data for its application in further synthesis and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [5] |

| Molecular Weight | 184.15 g/mol | [5] |

| Melting Point | 294-297 °C | [5][9] |

| Log P (Octanol/Water) | -0.94 | [6] |

| Appearance | Off-white fine powder | [5] |

Biological Activity and Therapeutic Potential

Galloyl hydrazide is a molecule of significant interest due to its broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.[3][10] Its structural features make it a potent precursor for a wide array of bioactive derivatives.[9]

Anticancer and Antiproliferative Activity

Extensive research has demonstrated the potent antiproliferative effects of galloyl hydrazide against various human cancer cell lines.[6] It has shown significant activity against breast (MCF-7), multidrug-resistant breast (NCI/ADR-RES), and ovarian (OVCAR-3) cancer cell lines, with GI₅₀ values often in the low micromolar range.[6]

| Cell Line | Cancer Type | GI₅₀ (µM) | TGI (µM) | Reference |

| OVCAR-3 | Ovarian | 0.88 | 9.77 | [6] |

| MCF-7 | Breast | 0.85 | 2.36 | [6] |

| NCI/ADR-RES | Breast (MDR) | 0.91 | 2.56 | [6] |

| K-562 | Leukemia | 2.05 | 8.98 | [6] |

| HT-29 | Colon | 2.61 | >100 | [6] |

GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition.

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism for the anticancer activity of galloyl hydrazide and its parent compound, gallic acid, is the inhibition of ribonucleotide reductase (RR).[11] RR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[12][13][14] By inhibiting RR, galloyl hydrazide disrupts the deoxynucleoside triphosphate (dNTP) pool, leading to the stalling of DNA replication, cell cycle arrest (specifically attenuating the progression from G0/G1 to S phase), and the induction of apoptosis.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate conventional and microwave-assisted synthesis of galloyl hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. researchgate.net [researchgate.net]

- 11. Gallic acid inhibits ribonucleotide reductase and cyclooxygenases in human HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]

3,4,5-Trihydroxybenzhydrazide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trihydroxybenzhydrazide, also known as gallic acid hydrazide, is a phenolic compound derived from gallic acid, a natural product found in various plants.[1] This molecule has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antioxidant, anticancer, and antimicrobial properties. Its structural framework, featuring a catechol-like trihydroxyphenyl moiety combined with a hydrazide group, makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and underlying mechanisms of action of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a gallic acid ester. The overall synthetic workflow can be represented as follows:

Caption: General synthesis workflow for this compound.

Experimental Protocols

Conventional Synthesis:

A common method involves a two-step process starting from gallic acid.[2]

-

Esterification of Gallic Acid:

-

To a solution of gallic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours.

-

The solvent is evaporated, and the residue is neutralized to precipitate the methyl gallate.

-

The crude product is then purified by recrystallization.

-

-

Hydrazinolysis of Methyl Gallate:

-

Methyl gallate is dissolved in a suitable solvent like ethanol or methanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for an extended period, typically 6-9 hours.[3][4]

-

Upon cooling, the this compound precipitates as a solid.

-

The product is collected by filtration, washed with a cold solvent, and dried.[5]

-

Microwave-Assisted Synthesis:

A more rapid and efficient "green" chemistry approach involves microwave-assisted synthesis. This method can be a one-pot reaction directly from gallic acid and hydrazine hydrate, significantly reducing reaction time and the use of solvents.[6]

Biological Activities and Quantitative Data

Antioxidant Activity

This compound and its derivatives exhibit significant antioxidant properties, primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. The antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Compound | Assay | IC50 / EC50 (µg/mL) | Reference |

| Gallic Acid Hydrazone Derivative 11 | DPPH | 6.42 | [2] |

| Gallic Acid Hydrazone Derivative 15 | DPPH | 6.86 | [2] |

| Gallic Acid Hydrazone Derivative 11 | ABTS | 12.85 | [2] |

| Gallic Acid Hydrazone Derivative 15 | ABTS | 12.49 | [2] |

| Trolox (Standard) | DPPH | - | [2] |

| Gallic Acid (Standard) | ABTS | 1.34 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay [8][9]

-

Preparation of DPPH Solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

An aliquot of the test sample is mixed with the DPPH solution in a cuvette or a 96-well plate.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at approximately 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

Anticancer Activity

This compound has demonstrated potent antiproliferative activity against various human cancer cell lines. The cytotoxic effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay.

| Compound | Cell Line | GI50 (µM) | Reference |

| This compound | OVCAR-3 (Ovarian) | 0.88 | [10] |

| MCF-7 (Breast) | 0.85 | [10] | |

| NCI/ADR-RES (Breast, Multidrug Resistant) | 0.91 | [10] | |

| K-562 (Leukemia) | >5.54 | [10] | |

| U251 (Glioma) | 5.54 | [10] | |

| NCI-H460 (Lung) | 2.66 | [10] | |

| PC-3 (Prostate) | 2.51 | [10] | |

| HT29 (Colon) | 2.45 | [10] | |

| A549 (Lung) | 2.66 | [10] | |

| Imide Derivative [IV]d | MCF7 (Breast) | 20 | [6] |

| MDA-MB-231 (Breast) | 10 | [6] |

Experimental Protocol: MTT Assay for Cell Viability [11][12][13]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Gallic Acid Derivative 6 | Staphylococcus aureus | - | [14] |

| Salmonella enterica | - | [14] | |

| Gallic Acid Derivative 13 | Staphylococcus aureus | 56 | [14] |

| Salmonella enterica | 475 | [14] | |

| Pyrazole Derivative [III]c | Staphylococcus aureus (G+) | - (Promising) | [15] |

| Klebsiella pneumoniae (G-) | - (Promising) | [15] | |

| Pyrazole Derivative [III]e | Staphylococcus aureus (G+) | - (Promising) | [15] |

| Klebsiella pneumoniae (G-) | - (Promising) | [15] | |

| Gallic Acid Derivative 6 | Candida albicans | pMIC = 1.98 µM/mL | [16] |

| Escherichia coli | pMIC = 1.98 µM/mL | [16] | |

| Gallic Acid Derivative 33 | Staphylococcus aureus | pMIC = 2.01 µM/mL | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microplate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on its parent compound, gallic acid, provide valuable insights into its potential mechanisms of action, particularly in the context of its anticancer effects. The pro-apoptotic and anti-inflammatory activities of gallic acid have been linked to the modulation of key signaling pathways.

ROS-Mediated Apoptosis Pathway

Gallic acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial apoptotic pathway.[17]

Caption: ROS-dependent mitochondrial apoptosis pathway potentially induced by this compound.

JNK-Dependent Apoptosis Pathway

Gallic acid can induce apoptosis in certain cell types through a JNK (c-Jun NH2-terminal kinase)-dependent pathway, which is initiated by ROS production and leads to the activation of the tumor suppressor protein p53.[18]

Caption: JNK-dependent apoptotic signaling pathway potentially triggered by this compound.

Fas and Mitochondrial-Mediated Apoptosis Pathway

In some cellular contexts, gallic acid can induce apoptosis through the activation of the Fas death receptor and the mitochondrial pathway, leading to the activation of caspases.[19]

Caption: Fas and mitochondrial-mediated apoptosis pathway potentially initiated by this compound.

PI3K/Akt Signaling Pathway

Gallic acid has also been shown to inhibit cancer progression by downregulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to cell cycle arrest and apoptosis.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound leading to cell cycle arrest and apoptosis.

Conclusion

This compound is a promising scaffold in medicinal chemistry, demonstrating significant antioxidant, anticancer, and antimicrobial activities. This technical guide has summarized the key synthetic methodologies, provided quantitative biological data, and detailed the experimental protocols for the evaluation of its activities. The exploration of its potential mechanisms of action, likely involving the modulation of critical signaling pathways such as those mediated by ROS, JNK, Fas, and PI3K/Akt, offers a solid foundation for further research. Future studies should focus on elucidating the specific molecular targets of this compound and its derivatives, as well as on optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.

References

- 1. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Antibacterial evaluation of gallic acid and its derivatives against a " by Mohamed Abdella, Chandrajit Lahiri et al. [knova.um.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Antiproliferative Activity and Molecular Properties Predictions of Galloyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. dpph assay ic50: Topics by Science.gov [science.gov]

- 13. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

- 16. Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 17. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gallic Acid Induces a Reactive Oxygen Species-Provoked c-Jun NH2-Terminal Kinase-Dependent Apoptosis in Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gallic acid induces apoptosis in 3T3-L1 pre-adipocytes via a Fas- and mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Gallic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gallic acid (3,4,5-trihydroxybenzoic acid), a phenolic compound ubiquitously found in the plant kingdom, has long been recognized for its diverse health benefits. Its derivatives, both naturally occurring and synthetic, have garnered significant attention in the scientific community for their potent and varied biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of gallic acid derivatives, complete with quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways.

Antioxidant Activity

The hallmark of gallic acid and its derivatives is their profound antioxidant capacity. The three hydroxyl groups on the phenyl ring are crucial for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The structure-activity relationship is significantly influenced by the nature of the substituent on the carboxylic acid group; esterification, for instance, can modulate the lipophilicity and, consequently, the antioxidant efficacy in different biological environments.[1][2][3]

Quantitative Antioxidant Data

The antioxidant potential of various gallic acid derivatives has been quantified using several standard assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant activity.

| Derivative | Assay | IC50 Value (µM) | Reference(s) |

| Gallic Acid | DPPH | 29.5 - 30.53 | [3][4] |

| Methyl Gallate | DPPH | 38.0 | [4] |

| Propyl Gallate | DPPH | - | [5] |

| Lauryl Gallate | DPPH | - | [5] |

| N-Alkyl Gallamides | DPPH | - | [6] |

| Gallic Acid-based Indole Derivatives | DPPH | - | [7] |

Anti-inflammatory Activity

Gallic acid derivatives exhibit significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and various interleukins.[8][9][10] This is often achieved through the downregulation of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][11]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Derivative | Cell Line | IC50 (µM) for NO Inhibition | Reference(s) |

| Gallic Acid | RAW 264.7 | - | [12] |

| 3,4,5-THBS (Sulfonamide derivative) | - | - | [8] |

| 3,4,5-TMBS (Sulfonamide derivative) | - | - | [8] |

| Compound 7 (from P. multiflorum) | RAW 264.7 | 12.0 ± 0.8 | [13] |

| Compound 8 (from P. multiflorum) | RAW 264.7 | 17.8 ± 0.6 | [13] |

| Compound 9 (from P. multiflorum) | RAW 264.7 | 7.6 ± 0.3 | [13] |

| Compound 6 (from R. sachalinensis) | RAW 264.7 | 21.34 ± 2.52 | [14] |

Anticancer Activity

The anticancer properties of gallic acid derivatives are a major area of research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis through various mechanisms.[15][16] The modulation of signaling pathways that control cell cycle and survival, such as the MAPK and PI3K/Akt pathways, is a key aspect of their antitumor action.[17][18]

Quantitative Anticancer Data

The cytotoxic effects of gallic acid derivatives are typically evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.

| Derivative | Cancer Cell Line | IC50 Value | Reference(s) |

| Gallic Acid | MDA-MB-231 (Breast) | 50 µM (48h) | [15] |

| Gallic Acid | MDA-MB-231 (Breast) | 43.86 µg/mL | [16] |

| Gallic Acid | MCF-7 (Breast) | 18 µg/mL | [19] |

| Gallic Acid | PANC-1 (Pancreatic) | ~75-150 µM | [17] |

| Gallic Acid | MIA PaCa-2 (Pancreatic) | ~75-150 µM | [17] |

| N-tert-butyl gallamide | MCF-7 (Breast) | 2.1 µg/mL | [6] |

| N-hexyl gallamide | MCF-7 (Breast) | 3.5 µg/mL | [6] |

Antimicrobial Activity

Gallic acid and its derivatives possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[20][21] They can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation. The minimum inhibitory concentration (MIC) is a standard measure of their antimicrobial efficacy.

Quantitative Antimicrobial Data

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC Value | Reference(s) |

| Gallic Acid | S. aureus (MSSA) | 200 µg/mL | [22] |

| Gallic Acid | S. aureus (MRSA) | 400 µg/mL | [22] |

| Methyl Gallate | S. aureus (MSSA/MRSA) | 1600 µg/mL | [22] |

| Compound 6 (synthetic derivative) | S. aureus | 56 µg/mL | [21] |

| Compound 13 (synthetic derivative) | S. enterica | 475 µg/mL | [21] |

| Compound 33 (synthetic derivative) | S. aureus | 2.01 µM/mL (pMIC) | [20] |

| Compound 6 (synthetic derivative) | E. coli | 1.98 µM/mL (pMIC) | [20] |

| GAPI (Gallic acid-Polyphemusin I) | L. rhamnosus | 20 µM | [23] |

| GAPI (Gallic acid-Polyphemusin I) | L. acidophilus | 40 µM | [23] |

| GAPI (Gallic acid-Polyphemusin I) | S. mutans | 80 µM | [23] |

Note: pMIC is the negative logarithm of the MIC value.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of gallic acid derivatives, making them promising candidates for combating neurodegenerative diseases.[1][24] Their ability to cross the blood-brain barrier is a critical factor, and derivatization to increase lipophilicity can enhance this property.[1][25] The neuroprotective mechanisms involve antioxidant and anti-inflammatory actions within the central nervous system, as well as the modulation of specific signaling pathways like Nrf2.[26][27]

Quantitative Neuroprotective Data